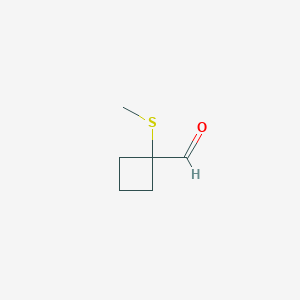
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde
Vue d'ensemble
Description
“1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C6H10OS . It has a molecular weight of 130.21 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is 1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is not specified . The boiling point is also not provided .Applications De Recherche Scientifique
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities
Research on cyclobutane-containing alkaloids, derived from both terrestrial and marine species, has shown that these compounds possess a range of biological activities, including antimicrobial, antibacterial, and antitumor properties. Over 60 bioactive compounds have been confirmed, pointing toward potential applications in drug discovery and development. The review by Sergeiko et al. (2008) emphasizes the significance of cyclobutane-containing alkaloids as a rich source of leads for new therapeutics and highlights the need for further exploration into their uses and benefits (Sergeiko et al., 2008).
Applications in Environmental Science and Technology
The role of cyclobutane derivatives extends into environmental science, particularly in the study of advanced oxidation processes for water treatment. Lee et al. (2020) critically assess persulfate-based advanced oxidation processes, which have been promoted as viable alternatives to traditional methods for degrading a wide range of organic pollutants. These processes may involve different oxidants and non-radical oxidation pathways, highlighting the versatility and potential environmental applications of compounds that can initiate or catalyze such reactions (Lee et al., 2020).
Implications in Food Science
Compounds with cyclobutane structures also find applications in food science, particularly as flavor compounds. Smit et al. (2009) review the production and breakdown pathways of branched aldehydes, including cyclobutane derivatives, in various food products. The formation of these compounds at the metabolic level and their influence on food flavor highlights the relevance of cyclobutane derivatives in enhancing the sensory attributes of food products (Smit et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfanylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDQYFMZLEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



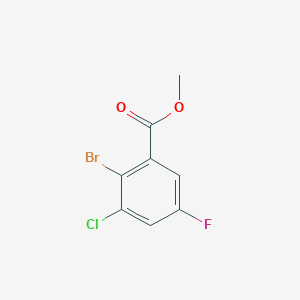
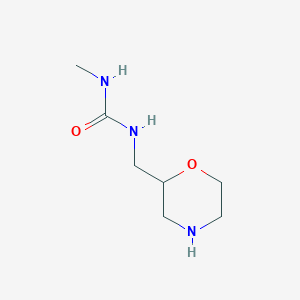
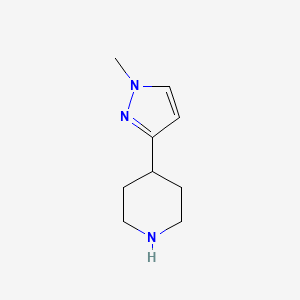
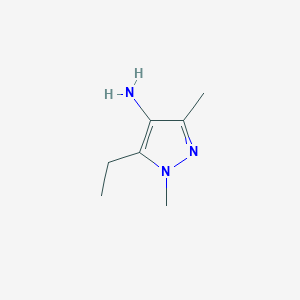
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
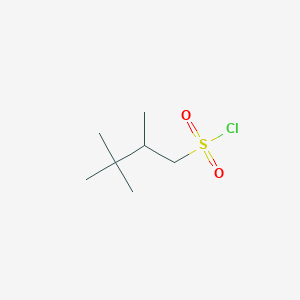
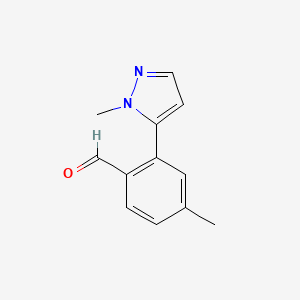
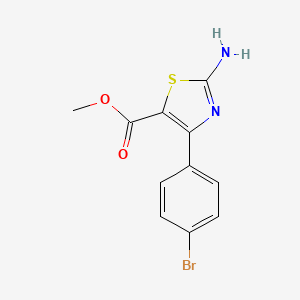
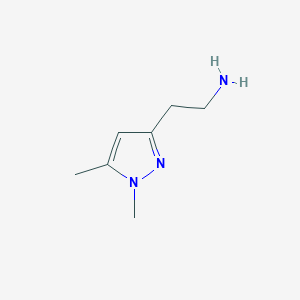
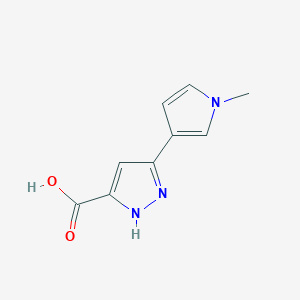
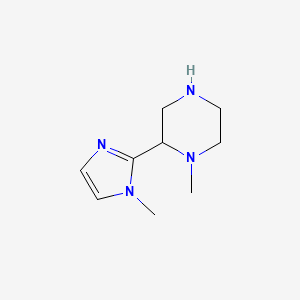
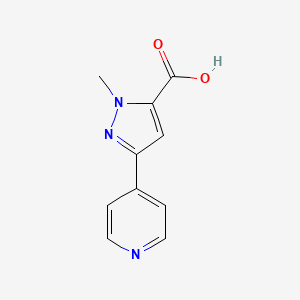
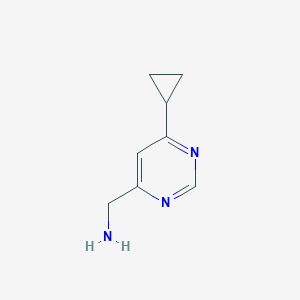
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)